molecular formula C18H13NO2 B7871203 5-Biphenyl-4-yl-2-pyridinecarboxylic acid

5-Biphenyl-4-yl-2-pyridinecarboxylic acid

Cat. No.: B7871203
M. Wt: 275.3 g/mol
InChI Key: IBSGHXXKPYFGBM-UHFFFAOYSA-N
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Description

5-Biphenyl-4-yl-2-pyridinecarboxylic acid is an organic compound with the molecular formula C18H13NO2 and a molecular weight of 275.3 g/mol. It is a useful research compound, often utilized in various scientific studies due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Biphenyl-4-yl-2-pyridinecarboxylic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the coupling of a boronic acid derivative with a halogenated pyridine under the catalysis of palladium and a base .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, are likely applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Biphenyl-4-yl-2-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Biphenyl-4-yl-2-pyridinecarboxylic acid is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Biphenyl-4-yl-2-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bipyridine derivatives: These compounds share a similar bipyridine core structure and are used in various applications, including as ligands in coordination chemistry and as building blocks in organic synthesis.

    Pyridinecarboxylic acids: Compounds like picolinic acid, nicotinic acid, and isonicotinic acid, which are monocarboxylic derivatives of pyridine.

Uniqueness

5-Biphenyl-4-yl-2-pyridinecarboxylic acid is unique due to its biphenyl and pyridinecarboxylic acid moieties, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications where these properties are desired.

Properties

IUPAC Name

5-(4-phenylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-18(21)17-11-10-16(12-19-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSGHXXKPYFGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.